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Introduction to Codeine Analysis

Codeine (3-methylmorphine) is an opioid analgesic derived from morphine through methylation of the

parent compound extracted from poppy seeds (Papaver somniferum) [1]. It possesses weaker analgesic

properties compared to morphine but is widely utilized in clinical practice for managing mild to moderate

pain and as an antitussive agent in cough formulations [1]. The chemical structure of codeine features a

benzene ring with heteroatoms that absorb light in the ultraviolet range, enabling its detection through

various spectroscopic methods [1]. Codeine is commonly formulated as various salts including codeine

phosphate, codeine hydrobromide, and codeine monohydrate, with codeine phosphate being most

frequently used in pharmaceutical products due to its favorable solubility characteristics [1].

The analytical determination of codeine presents significant challenges due to several factors: the

complexity of pharmaceutical formulations and biological matrices, the presence of structurally similar

compounds that may interfere with analysis, and the need for precise quantification across various

concentration ranges [1] [2]. Furthermore, codeine is frequently subject to misuse and diversion due to its

psychoactive properties, creating a substantial public health concern in many regions [3]. These factors

underscore the critical importance of developing and validating robust analytical methods for codeine

detection and quantification to ensure pharmaceutical quality control, support clinical therapeutics, and
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monitor potential misuse [1] [4]. This document provides comprehensive application notes and detailed

protocols for the analysis of codeine across various matrices using validated methodologies.

Colorimetric Screening Methods

Colorimetric assays provide simple visual readouts and do not require sophisticated instrumentation,

making them particularly valuable for initial screening applications and use in resource-limited settings [1].

These methods are based on chemical reactions between codeine and specific reagents that produce

characteristic color changes, allowing for rapid presumptive identification [1]. The United Nations

International Drug Control Programme recommends several colorimetric tests for codeine detection,

including the Marquis test, Mecke test, nitric acid test, and ferric sulfate test [1].

Traditional Colorimetric Reagents and Protocols

Table 1: Colorimetric Reagents and Their Reactions with Codeine

Reagent Name Color Reaction with Codeine Distinguishing Features

Marquis reagent Violet color Similar reaction for morphine, heroin

Mecke reagent Blue to green color Also reacts with other opiates

Froehde's reagent Light green color Differentiates from morphine (violet-grey)

Mandelin's reagent Green to blue color Can differentiate codeine from other

opiates

Lieberman's reagent Black color -

Nitric acid Orange changing slowly to
yellow

Differentiation through color transition
speed

Gold nanoparticles
(AuNPs)

Green color Selective for codeine sulfate
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The Marquis test represents one of the most widely employed colorimetric methods for opioid detection. To

perform this test: (1) Place a small amount of the sample (approximately 1-2 mg) on a spot plate or

porcelain dish; (2) Add 1-2 drops of Marquis reagent (prepared by adding 10 mL of 40% formaldehyde to

100 mL of concentrated sulfuric acid); (3) Observe the immediate color development - a violet color

indicates the presumptive presence of codeine [1]. It is crucial to include appropriate positive and negative

controls with each batch of samples to ensure reagent viability and result interpretation accuracy.

Gold Nanoparticle Colorimetric Assay

A more selective colorimetric approach utilizing unmodified gold nanoprobes (AuNPs) has been developed

by Lodha et al. [1]. This method offers enhanced selectivity for codeine detection through a label-free

approach that induces nanoparticle aggregation. The detailed protocol follows:

Reagent Preparation: Synthesize citrate-stabilized gold nanoparticles (approximately 15-20 nm
diameter) using the standard trisodium citrate reduction method. Characterize the AuNPs by UV-Vis

spectroscopy, confirming a maximum absorbance at 520 nm. Prepare a codeine standard stock
solution (1 mg/mL) in deionized water and dilute to working concentrations as needed [1].

Sample Analysis Procedure: To 1 mL of AuNP solution, add 100 μL of sample or standard solution.
Mix thoroughly and allow the reaction to proceed for 5-10 minutes at room temperature. Observe the

color change from red to green, indicating the presence of codeine. For quantitative analysis,
measure the absorbance spectrum between 400-700 nm, noting the shift in maximum absorbance

from 520 nm to 582 nm [1].
Quantification Method: Monitor the absorbance ratio at A582/A520 or utilize the RGB channel

values from digital imaging to establish a calibration curve. The assay demonstrates a linear
response across a defined concentration range of codeine, with detection limits suitable for

screening applications [1].

Table 2: Performance Characteristics of Colorimetric Methods

Method LOD LOQ Linear Range Precision (% RSD)

Marquis test Visual detection ~1 μg N/A Qualitative only N/A

AuNP assay Not specified Not specified Not specified Not specified

Nitric acid test Visual detection ~1 μg N/A Qualitative only N/A
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While colorimetric methods offer advantages of simplicity and rapidity, they generally lack the specificity

and sensitivity required for definitive identification and precise quantification. These techniques are most

appropriately employed as initial screening tools, with positive results requiring confirmation through more

specific analytical methodologies such as chromatography or mass spectrometry [1].

Spectrophotometric Quantification Methods

Ultraviolet/visible (UV/VIS) spectrophotometry represents a well-established technique for codeine

quantification, particularly in pharmaceutical formulations where the analyte is present in relatively high

concentrations and matrix effects are less pronounced [1]. The method leverages the natural chromophores

in codeine's structure, which absorb strongly in the UV region due to the presence of a benzene ring with

heteroatoms [1]. The maximum absorbance for codeine occurs at 284 nm in 0.1 M NaOH and 270 nm in

methanol, though these values may shift slightly depending on the solvent system and matrix [1].

Direct UV Spectrophotometry Protocol

For the determination of codeine in pharmaceutical formulations using direct UV spectrophotometry:

Standard Preparation: Accurately weigh 25 mg of codeine phosphate reference standard and
transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent (e.g., 0.1

M NaOH or methanol) to obtain a 1 mg/mL stock solution. Prepare working standards by serial
dilution to cover the concentration range of 5-50 μg/mL [1].

Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Accurately
weigh a portion of the powder equivalent to approximately 25 mg of codeine and transfer to a suitable

container. Extract the codeine with three 15 mL portions of solvent, combining the extracts in a 25 mL
volumetric flask. Dilute to volume with the same solvent and filter if necessary. Further dilute an

aliquot to fall within the working standard range [1].
Instrumental Parameters: Use a UV/VIS spectrophotometer with matched 1 cm quartz cells. Set

the slit width to 1 nm and scanning speed to medium. Scan from 320 nm to 240 nm to identify the
absorption maximum. Measure the absorbance at λmax (approximately 284 nm for alkaline

solutions) against a solvent blank [1].
Calculation: Construct a calibration curve by plotting absorbance versus concentration of working

standards. Determine the codeine concentration in samples from the linear regression equation of the
calibration curve.
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Derivative and Multivariate Spectrophotometry

In formulations containing multiple active ingredients with overlapping absorption spectra, derivative

spectrophotometry or multivariate calibration techniques can resolve the interference issues associated

with direct UV measurement [1]. For example, in combination products containing codeine with paracetamol

or acetylsalicylic acid:

First-Order Derivative Method: For codeine-paracetamol tablets, measurements at 263.5 nm (zero
crossing for paracetamol) and 218.4 nm (zero crossing for codeine) in ethanol allow simultaneous

quantification [1]. The protocol involves preparing standards and samples in ethanol, recording the
absorption spectrum from 200-300 nm, and converting to first-derivative spectra (typically Δλ = 4 nm).

The peak-to-trough amplitudes at the specified wavelengths are proportional to concentration [1].
Multivariate Calibration Methods: For more complex mixtures such as codeine with acetylsalicylic

acid and caffeine, techniques like inverse least-squares (ILS) and principal component
regression (PCR) can be employed [1]. The protocol requires measuring absorbance values at

multiple wavelengths (e.g., 15 points between 220-290 nm in HCl medium) for a calibration set with
varying proportions of all components. After developing the multivariate model, unknown samples are

analyzed by measuring their absorbance at the same wavelengths and applying the calibration model
[1].

Table 3: Performance Characteristics of Spectrophotometric Methods for Codeine

Method Matrix Wavelength LOD LOQ
Precision
(% RSD)

Recovery
%

Direct UV Tablet 284 nm (0.1 M
NaOH)

N/A N/A 0.0003 N/A

Direct UV Water 270 nm
(methanol)

18
ng/mL

N/A 1.9 97.2-97.9

Direct UV Human urine 265 nm
(methanol)

0.4
ng/mL

1.3
ng/mL

1.56 (at 0.01
mg/L)

N/A

1st-order
derivative

Tablet (with
paracetamol)

218.4 nm
(ethanol)

260
ng/mL

870
ng/mL

0.36 99
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Method Matrix Wavelength LOD LOQ
Precision
(% RSD)

Recovery
%

Multivariate

(ILS)

Tablet (with ASA,

caffeine)

220-290 nm

(HCl)

N/A N/A 1.23 100.2

The following workflow diagram illustrates the key decision points in selecting appropriate

spectrophotometric methods for codeine analysis:
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Chromatographic Separation Methods
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Chromatographic techniques provide superior separation power and specificity compared to spectroscopic

methods, making them essential for codeine determination in complex matrices such as biological fluids,

herbal preparations, and multi-component formulations [2] [5] [6]. High-performance liquid chromatography

(HPLC) with various detection systems represents the most widely employed approach for routine codeine

analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest

sensitivity and specificity for confirmatory applications [2] [7].

HPLC with UV Detection

Reversed-phase HPLC with UV detection represents a robust and accessible methodology for codeine

quantification in various matrices. The following protocol describes the determination of codeine in cough

syrup formulations containing codeine and guaifenesin:

Chromatographic Conditions: Utilize a Primesep 100 column (4.6 × 150 mm, 5 μm) maintained at
ambient temperature. The mobile phase consists of water-acetonitrile (70:30, v/v) containing 0.2%
sulfuric acid. Employ isocratic elution at a flow rate of 1.0 mL/min with UV detection at 270 nm. The
injection volume is 20 μL [6].

Standard Solution Preparation: Accurately weigh 25 mg of codeine phosphate reference
standard and 50 mg of guaifenesin reference standard into a 25 mL volumetric flask. Dissolve and

dilute to volume with mobile phase to obtain stock solutions. Prepare working standards by
appropriate dilution with mobile phase to cover the expected concentration range [6].

Sample Preparation: Transfer an accurately measured volume of cough syrup equivalent to
approximately 10 mg of codeine to a 50 mL volumetric flask. Dilute to volume with mobile phase and

mix thoroughly. Filter through a 0.45 μm membrane filter before injection [6].
System Suitability: The chromatography system should meet the following criteria: resolution
between codeine and guaifenesin not less than 2.0, tailing factor not more than 2.0 for codeine
peak, and %RSD for replicate injections not more than 2.0% [6].

LC-MS/MS Confirmatory Method

For applications requiring unequivocal identification and high sensitivity, such as detecting undeclared

codeine in herbal preparations or quantifying codeine in biological matrices, LC-MS/MS represents the gold

standard [2]. The following protocol adapts the method described for analysis of codeine in antiasthmatic

Chinese proprietary medicine:
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Chromatographic Conditions: Use a C18 reversed-phase column (2.1 × 100 mm, 3.5 μm)

maintained at 40°C. The mobile phase consists of (A) 10 mM ammonium formate in water and (B)
acetonitrile with the following gradient program: 0-2 min 10% B, 2-8 min linear increase to 90% B,

hold at 90% B for 2 min, return to 10% B in 0.5 min, and re-equilibrate for 4.5 min. The flow rate is 0.3
mL/min with an injection volume of 10 μL [2].

Mass Spectrometric Parameters: Employ electrospray ionization (ESI) in positive ion mode with
the following source parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation

temperature 350°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h. Detection is performed using
selected reaction monitoring (SRM) with the transition m/z 300→215 for codeine and m/z

304→219 for the internal standard (codeine-d4). Optimize collision energy for each transition [2].
Sample Preparation: For capsule formulations, empty the contents of 10 capsules and mix

thoroughly. Accurately weigh a portion equivalent to one capsule and transfer to a suitable container.
Add 10 mL of sodium dihydrogen phosphate buffer (10 mM, pH 2.2) and ethanol (70:30), mix

thoroughly, and sonicate for 15 minutes. Adjust pH to 9.0 with ammonium hydroxide and extract with
3 × 15 mL of chloroform. Combine the organic extracts and evaporate to dryness under nitrogen.

Reconstitute the residue in 1 mL of mobile phase and filter before analysis [2].
Validation Parameters: Establish method validation including linearity (1-100 ng/mL), precision
(intra-day and inter-day RSD < 15%), accuracy (85-115% recovery), limit of detection (0.1 ng/mL),
and limit of quantification (1 ng/mL) [2].

Fully Automated On-Line SPE-LC Method

For high-throughput analysis of biological samples, a fully automated on-line solid-phase extraction (SPE)

coupled with HPLC provides improved efficiency and reproducibility [5]. The method for codeine

quantification in human plasma includes:

Extraction Procedure: Use an on-line SPE system with restricted access media (RAM) or turbulent
flow chromatography columns for direct injection of plasma samples after protein precipitation. The

extraction column is automatically conditioned and loaded with 100 μL of plasma sample. After
washing with aqueous solvent, analytes are eluted directly onto the analytical column [5].

Chromatographic Conditions: Employ a C18 analytical column (4.6 × 150 mm, 5 μm) with a
mobile phase of acetonitrile-20 mM potassium dihydrogen phosphate (15:85, v/v) at pH 3.0. Isocratic

elution at 1.0 mL/min with UV detection at 210 nm provides adequate sensitivity for therapeutic drug
monitoring [5].

Method Performance: The automated method demonstrates linearity from 10-500 ng/mL, with
inter-day precision of <10% RSD and accuracy of 95-105%. The limit of quantification is 10

ng/mL, suitable for therapeutic monitoring applications [5].

Table 4: Chromatographic Methods for Codeine Determination
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Method Matrix Column Mobile Phase Detection LOD LOQ

HPLC-
UV

Cough syrup Primesep
100

MeCN/H2O/H2SO4
(30:70:0.2)

UV 270
nm

Not
specified

Not
specified

LC-
MS/MS

Herbal
medicine

C18 Ammonium
formate/MeCN

gradient

MS/MS
(SRM)

Not
specified

Not
specified

On-line

SPE-LC

Human

plasma

C18 MeCN/KH2PO4

(15:85)

UV 210

nm

Not

specified

10 ng/mL

HPLC-

UV

Drug

composition

Primesep

C

MeCN/H2O (35:65) 15

mM TEAP pH 3.5

UV 210

nm

Not

specified

Not

specified

The following workflow illustrates the complete LC-MS/MS method for codeine determination in complex

matrices:
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Report Results

Routine Analysis
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Method Validation Protocols

The validation of analytical methods for codeine determination follows established guidelines to ensure

reliability, reproducibility, and fitness for purpose [1] [2]. The following validation parameters should be

established for any method intended for regulatory submission or quality control applications.

Validation Parameters and Acceptance Criteria

Linearity and Range: Prepare a minimum of five concentration levels covering the expected
working range (e.g., 50-150% of target concentration). Inject each level in triplicate and plot the peak
response versus concentration. The correlation coefficient (r) should be ≥0.999, and the y-intercept
should not be significantly different from zero [1] [2].

Accuracy: Assess using spiked recovery studies at three concentration levels (low, medium, high)
with a minimum of three replicates per level. Calculate percentage recovery relative to the theoretical

concentration. Acceptance criteria typically require mean recovery of 98-102% for pharmaceutical
formulations and 85-115% for biological matrices [1] [2].

Precision:
Repeatability (Intra-day): Analyze six replicates at 100% concentration level. The %RSD

should not exceed 2.0% for pharmaceutical formulations or 15% for biological matrices at the
LLOQ [1] [2].

Intermediate Precision (Inter-day): Perform analysis on three different days or by different
analysts. The overall %RSD should not exceed 3.0% for pharmaceutical formulations [1] [2].

Specificity: Demonstrate that the method is free from interference from placebo components,
degradation products, or matrix components. For chromatographic methods, the resolution factor
between codeine and the closest eluting peak should be ≥2.0 [1] [2].
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise
ratio of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and slope
of the calibration curve [1] [2].
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Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH
(±0.2 units), flow rate (±10%), and column temperature (±5°C) to evaluate method resilience to
minor changes [1] [2].

Table 5: Method Validation Acceptance Criteria for Codeine Assays

Validation Parameter Acceptance Criteria Reference Method

Linearity Correlation coefficient ≥0.999 UV Spectrophotometry [1]

Accuracy 98-102% recovery HPLC Pharmaceutical formulations [1]

Precision (Repeatability) %RSD ≤2.0% HPLC Pharmaceutical formulations [1]

Precision (Intermediate) %RSD ≤3.0% HPLC Pharmaceutical formulations [1]

Specificity Resolution ≥2.0 HPLC with multiple components [2]

LOD S/N ≥3:1 LC-MS/MS Biological samples [2]

LOQ S/N ≥10:1 LC-MS/MS Biological samples [2]

Conclusion

The analytical methods presented in this document provide comprehensive approaches for codeine

determination across various matrices and application requirements. Colorimetric methods offer rapid

screening capabilities, while spectrophotometric techniques provide robust quantification for

pharmaceutical quality control. Chromatographic methods, particularly HPLC with UV or MS detection,

deliver the specificity and sensitivity needed for complex matrices and regulatory applications.

Method selection should be guided by the intended application, required sensitivity, matrix complexity,

and available instrumentation. All methods require thorough validation to ensure reliable performance for

their intended use. The protocols outlined herein have been demonstrated as effective for codeine analysis in

various contexts, from routine pharmaceutical quality control to forensic and clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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